molecular formula C108H206N52O24 B1191707 ReACp53

ReACp53

Número de catálogo B1191707
Peso molecular: 2617.13
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ReACp53 is cell-penetrating peptide, designed to inhibit p53 amyloid formation, rescues p53 function in cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC).  In vitro: ReACp53 rescues p53 transcription of target genes and restores apoptosis. In vivo:ReACp53 halts progression and shrinks tumors bearing aggregation-prone p53. 

Aplicaciones Científicas De Investigación

Inhibitor of p53 Aggregation in Ovarian Carcinomas

ReACp53 has been identified as a cell-penetrating peptide designed to inhibit p53 amyloid formation. It has demonstrated the ability to rescue p53 function in cancer cell lines and organoids derived from high-grade serous ovarian carcinomas (HGSOC), a type of aggressive cancer characterized by ubiquitous p53 mutations. This treatment results in p53 behaving similarly to its wild-type counterpart, reducing cell proliferation and increasing cell death, leading to a decrease in tumor proliferation and shrinkage of xenografts in vivo (Soragni et al., 2016).

Potential for Treating Mutant p53 Protein in Prostate Cancer

ReACp53 has been studied for its potential in targeting mutant p53 protein in advanced prostate cancer (PCa). The peptide inhibits amyloid aggregates of mutant p53 protein and restores p53 nuclear function as a transcriptional factor, inducing mitochondrial cell death and reducing DNA synthesis in mutant p53-carrying PCa cells. It also inhibits xenograft tumor growth in vivo, suggesting therapeutic potential in advanced PCa (Zhang et al., 2019).

Enhancing Efficacy with Carboplatin in Targeting Ovarian Cancers

Combining ReACp53 with standard platinum-based chemotherapy, specifically carboplatin, has shown enhanced efficacy in targeting a subset of ovarian cancer cell lines and primary patient tumor samples. This combinatorial approach may be applicable for targeting human ovarian tumors, especially in high-grade serous ovarian carcinomas (HGSOCs) with TP53 mutations (Neal et al., 2021).

Molecular Dynamics Study on Inhibition Mechanisms

A molecular dynamics study has provided insights into the inhibition mechanisms of ReACp53 for p53-R175H mutant aggregation. The study reveals that ReACp53 can stabilize the ordered secondary structure and decrease the flexibility of disordered loops of the R175H mutant, potentially inhibiting aggregation of the mutant by restoring wild-type conformation (Lei et al., 2021).

Targeted Tumor Prevention in Li-Fraumeni Syndrome

ReACp53 has been explored as a tumor preventive agent in Li-Fraumeni syndrome (LFS), a rare cancer predisposition disorder. Periodic administration of ReACp53 in LFS mice carrying the aggregation-prone R172H mutation led to delayed cancer onset and a significant increase in overall survival. This suggests potential applicability of ReACp53 therapy for tumor prevention in LFS (Soragni et al., 2017).

Propiedades

Nombre del producto

ReACp53

Fórmula molecular

C108H206N52O24

Peso molecular

2617.13

SMILES

CC[C@]([C@@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.